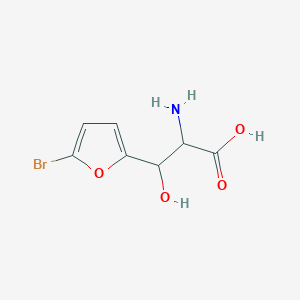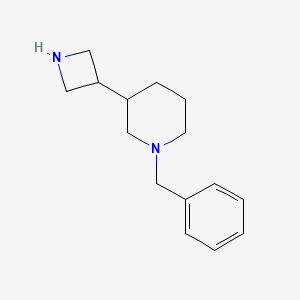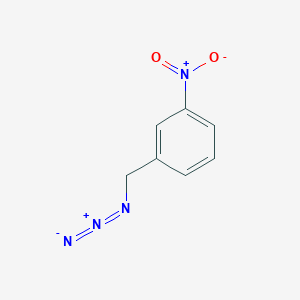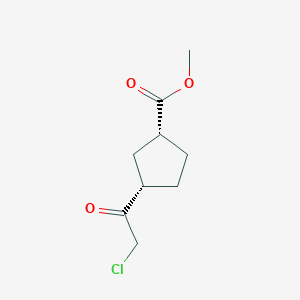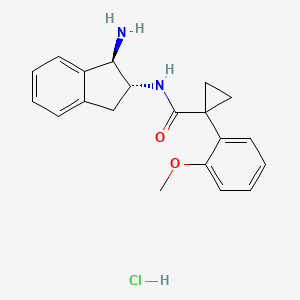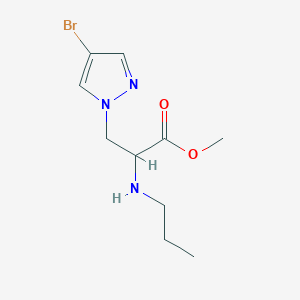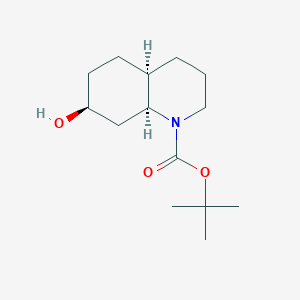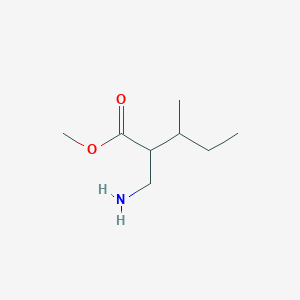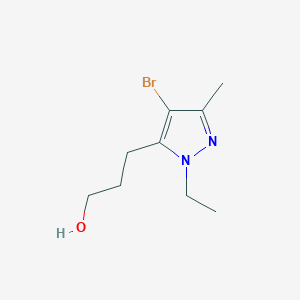
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromine atom, an ethyl group, and a methyl group attached to the pyrazole ring, along with a propanol side chain. Pyrazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Propanol Side Chain Addition: The final step involves the addition of the propanol side chain, which can be achieved through nucleophilic substitution reactions using propanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, leading to debromination or hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Debrominated compounds, hydrogenated pyrazole derivatives
Substitution: Azides, thiol-substituted compounds
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.
Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Oxidative Stress Reduction: The compound’s antioxidant properties can reduce oxidative stress by scavenging free radicals and reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 3-(4-Fluoro-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 3-(4-Iodo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
Uniqueness
3-(4-Bromo-1-ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Eigenschaften
Molekularformel |
C9H15BrN2O |
|---|---|
Molekulargewicht |
247.13 g/mol |
IUPAC-Name |
3-(4-bromo-2-ethyl-5-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-3-12-8(5-4-6-13)9(10)7(2)11-12/h13H,3-6H2,1-2H3 |
InChI-Schlüssel |
OJIRXHAFVYULHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)Br)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)
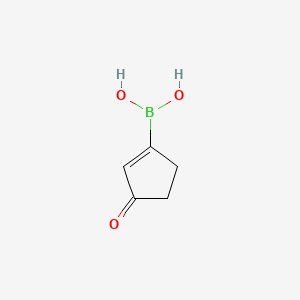
![[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)

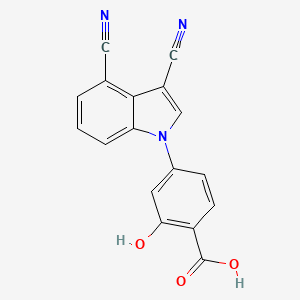
![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)
